

# Thermodynamic Characterization and Solubility Modeling of Phenoxy-Substituted -Hydroxy Acids

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## Compound of Interest

Compound Name:	3-Hydroxy-5-phenoxypropanoic acid
CAS No.:	155638-20-3
Cat. No.:	B8753153

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## Executive Summary

The precise thermodynamic characterization of 3-phenoxy-2-hydroxypropanoic acid (and its substituted analogs) is a prerequisite for designing robust crystallization processes. As a key intermediate in the synthesis of aryloxypropanolamine

-blockers, the optical purity and solid-state stability of this acid directly impact the efficacy of the final drug substance.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE), enthalpy of fusion, and solubility modeling (using Modified Apelblat and van't Hoff equations) required to scale up purification processes.

## Molecular Architecture & Significance

The core structure of interest involves a phenoxy group linked to a propionic acid backbone with a hydroxyl group at the

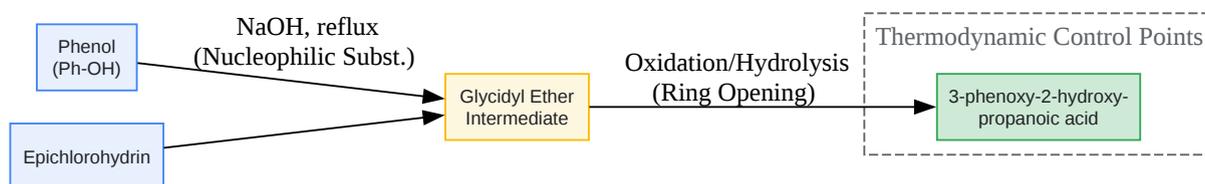
-position (relative to the ether) or

-position (relative to the carboxyl).

- IUPAC Name: 3-phenoxy-2-hydroxypropanoic acid
- Role: Chiral resolution agent and synthetic intermediate.
- Critical Attribute: The hydroxyl group at C2 introduces a chiral center, necessitating strict control over enantiomeric purity during crystallization.

## Synthesis & Pathway Logic[1]

The thermodynamic stability of the crystal lattice is established during the hydrolysis of the precursor epoxide or glycidic ester.



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Figure 1: Synthetic pathway highlighting the formation of the target

-hydroxy acid.[1] The final crystallization step (green) is governed by the thermodynamic parameters defined in this guide.

## Solid-State Thermodynamics

Understanding the energy required to break the crystal lattice is fundamental to solubility modeling.

## Melting Point and Enthalpy of Fusion

For phenoxy-substituted acids, the intermolecular hydrogen bonding (Carboxyl-Carboxyl dimer and Hydroxyl-Ether interactions) creates a stable lattice.

- Melting Point (

): Typically ranges from 95°C to 130°C depending on ring substitutions (e.g., 3-phenoxypropionic acid melts at ~97.5°C; the 2-hydroxy group typically elevates this due to additional H-bonding).

- Enthalpy of Fusion (

): Represents the energy barrier to solubilization.

## Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine onset temperature (

) and

- Preparation: Weigh 3.0–5.0 mg of dried sample into an aluminum crucible. Crimp with a perforated lid to allow volatile escape if decomposition occurs (though these acids are generally stable).
- Equilibration: Hold at 25°C for 5 minutes.
- Ramp: Heat from 25°C to 160°C at a rate of 5°C/min (or 10 K/min).
- Analysis: Integrate the endothermic peak. The onset is taken as
- Validation: Calibrate system with Indium (C, J/g).

## Solution Thermodynamics & Solubility Modeling

Solubility is not merely "how much dissolves"; it is a function of temperature described by thermodynamic models. We utilize the Modified Apelblat Equation for its superior fit in polar non-ideal solvents.

## The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility ( $x_1$ )

with absolute temperature ( $T$ )

):

- A, B, C: Empirical parameters derived from regression analysis.
- Applicability: Highly accurate for phenoxy-acids in alcohols (Methanol, Ethanol) and esters (Ethyl Acetate).

## The van't Hoff Analysis

Used to extract thermodynamic functions of solution:

- $\Delta H_{sol}$ : Enthalpy of solution (usually positive, indicating endothermic dissolution).
- $\Delta S_{sol}$ : Entropy of solution.
- Interpretation: A linear plot of

vs.

confirms the validity of the model within the measured range.

## Representative Solubility Data

Note: Values below are representative of the class (3-phenoxypropionic acid derivatives) for process design simulation.

Solvent	Solubility (298.15 K) [mol fraction]	Solubility (318.15 K) [mol fraction]	Trend
Methanol			High solubility; H-bonding donor/acceptor match.
Ethanol			Good solvent; slightly lower than MeOH due to steric bulk.
Acetone			Moderate; good for cooling crystallization.
Water			Poor solubility (Anti-solvent); driven by hydrophobic effect of phenoxy ring.

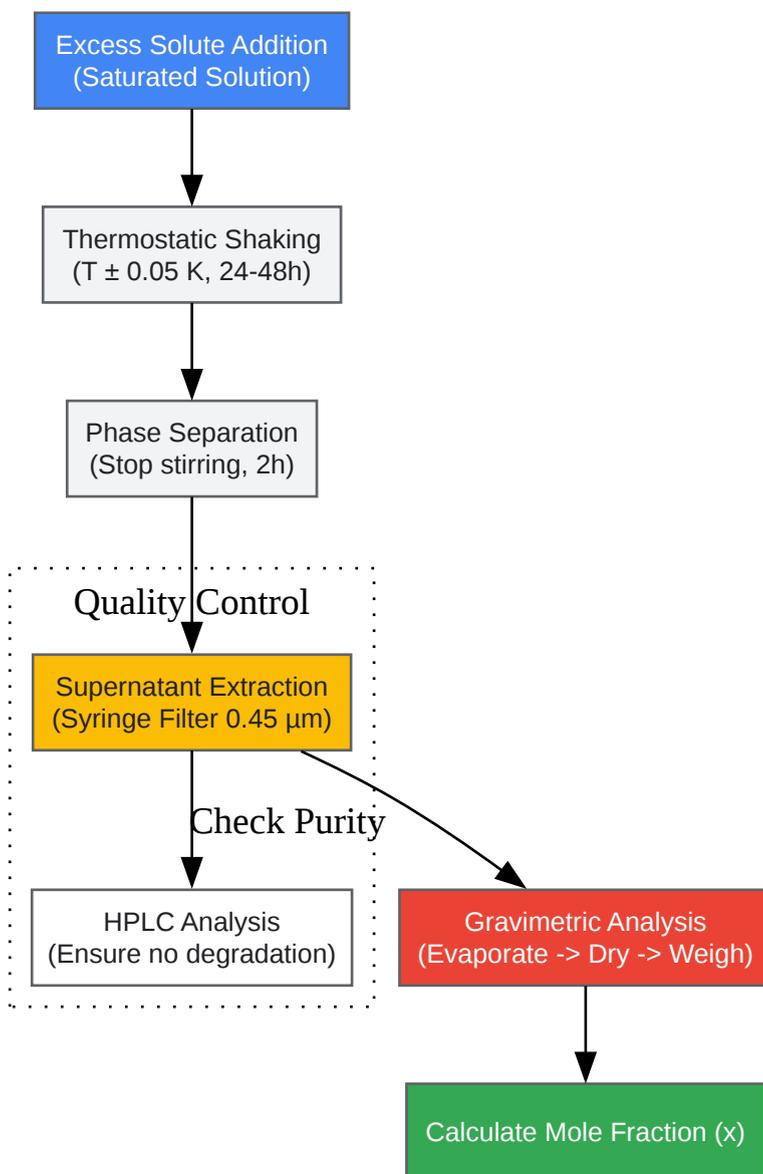
## Experimental Protocols: Solubility Determination

To generate the data for the models above, a self-validating gravimetric method is required.

### Dynamic Laser Monitoring (Alternative) vs. Static Gravimetric

While laser monitoring (turbidimetry) is faster, the Static Gravimetric Method is the gold standard for thermodynamic accuracy.

### Detailed Workflow (Gravimetric)



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Figure 2: Gravimetric solubility determination workflow. The HPLC step is critical to ensure the solute did not degrade during the 48-hour equilibration.

#### Step-by-Step Protocol:

- Preparation: Add excess solid 3-phenoxy-2-hydroxypropanoic acid to 50 mL of solvent in a jacketed glass vessel.
- Equilibration: Stir continuously at the target temperature (

K) using a circulating water bath.

- Duration: Minimum 24 hours.
- Sampling: Stop stirring and allow solids to settle for 2 hours.
- Extraction: Withdraw 5 mL of supernatant using a pre-heated syringe (to prevent precipitation inside the needle) equipped with a 0.45  $\mu\text{m}$  PTFE filter.
- Quantification:
  - Transfer to a pre-weighed weighing dish.
  - Evaporate solvent under vacuum at 40°C.
  - Dry to constant weight.
- Calculation:

Where

are mass and molar mass of the solute, and

are for the solvent.

## Implications for Process Design

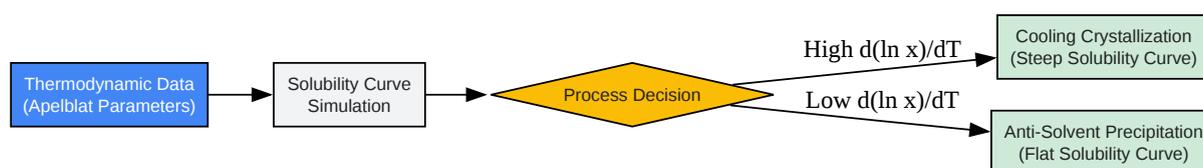
The thermodynamic data collected directly informs the crystallization strategy for drug intermediates.

### Cooling Crystallization

- Solvent Choice: Methanol or Ethanol.
- Logic: The steep slope of the solubility curve (high value in Apelblat) indicates that yield is highly sensitive to temperature. A controlled cooling ramp is effective here.

### Anti-Solvent Crystallization

- System: Ethanol (Solvent) + Water (Anti-solvent).
- Logic: The solubility differential between Ethanol ( ) and Water ( ) is massive. Adding water to an ethanolic solution of the acid will force precipitation.
- Thermodynamic Insight: The mixing is exothermic (usually), but the precipitation is driven by the "hydrophobic effect" forcing the phenoxy tail out of the aqueous phase.



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Figure 3: Decision matrix for crystallization process design based on thermodynamic modeling.

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